molecular formula C14H14ClN B1520746 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride CAS No. 32372-86-4

6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride

Cat. No.: B1520746
CAS No.: 32372-86-4
M. Wt: 231.72 g/mol
InChI Key: DJAMRLZIEKUCJX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride is a heterocyclic compound with the molecular formula C14H13N·HCl. It is a derivative of dibenzoazepine and is known for its unique chemical structure, which consists of a seven-membered ring fused to two benzene rings. This compound is of interest in various fields of scientific research due to its potential pharmacological properties and applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. The process begins with the preparation of 2-(2-cyanophenyl)benzoic acid, which is then converted to its methyl ester. This ester undergoes reductive cyclization using hydrogen over Raney nickel to form 6,7-Dihydro-5H-dibenzo[c,e]azepin-7-one. The final step involves the reduction of the lactam to the desired azepine using lithium aluminium hydride in ether .

Industrial Production Methods

the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azepine derivatives, and substituted benzene ring derivatives. These products can have varied applications depending on the functional groups introduced .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound and its derivatives have been shown to exhibit sympatholytic activity by blocking α-adrenergic receptors. This action results in the inhibition of sympathetic nervous system responses, leading to potential therapeutic effects in conditions related to excessive sympathetic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-dibenzo[c,e]azepine hydrochloride is unique due to its specific substitution pattern and the resulting pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6,7-dihydro-5H-benzo[d][2]benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13;/h1-8,15H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAMRLZIEKUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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